1-[(2-chlorophenyl)methyl]-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
Description
1-[(2-Chlorophenyl)methyl]-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is a heterocyclic compound featuring a thieno[2,3-c]pyrazole core substituted with a 2-chlorobenzyl group at position 1 and a methyl group at position 2. This compound belongs to a broader class of pyrazole derivatives, which are studied for their diverse chemical and pharmacological properties.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-methylthieno[2,3-c]pyrazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2S/c1-8-10-6-12(14(18)19)20-13(10)17(16-8)7-9-4-2-3-5-11(9)15/h2-6H,7H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSGWVFWZMFVAGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-chlorophenyl)methyl]-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid typically involves the following steps:
Formation of the Thieno[2,3-c]pyrazole Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a 2-chlorophenylmethyl ketone and a thioamide under acidic or basic conditions.
Introduction of the Carboxylic Acid Group: This step involves the functionalization of the thieno[2,3-c]pyrazole core with a carboxylic acid group, which can be achieved through various methods such as oxidation or carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[(2-chlorophenyl)methyl]-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Anticancer Activity
Recent studies have identified thieno[2,3-c]pyrazole derivatives as potential anticancer agents. For instance, research indicates that compounds with similar structures can inhibit cancer cell proliferation. A study published in the Journal of Medicinal Chemistry highlighted that derivatives of thieno[2,3-c]pyrazoles exhibited significant activity against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase .
Anti-inflammatory Properties
The compound has also shown promise as an anti-inflammatory agent. A study demonstrated that thieno[2,3-c]pyrazole derivatives could inhibit the production of pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Herbicidal Activity
In agricultural research, thieno[2,3-c]pyrazole derivatives have been explored for their herbicidal properties. A study indicated that these compounds could effectively inhibit the growth of certain weed species without harming crop plants. The selective herbicidal activity is attributed to their ability to disrupt specific metabolic pathways in target plants while remaining safe for non-target species .
Organic Electronics
The unique electronic properties of thieno[2,3-c]pyrazole compounds make them suitable for applications in organic electronics. Research has shown that these compounds can be utilized as semiconductors in organic photovoltaic devices. Their ability to facilitate charge transport enhances the efficiency of solar cells, making them a focus of ongoing research in renewable energy technologies .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 1-[(2-chlorophenyl)methyl]-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 1-[(2-chlorophenyl)methyl]-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid, highlighting differences in substituents, physicochemical properties, and research findings:
Key Observations:
Substituent Effects: The position of halogen substituents on the phenyl ring (2-chloro vs. 4-chloro/4-fluoro) impacts electronic and steric properties. For example, the 2-chlorophenyl derivative may exhibit different dipole moments compared to para-substituted analogs, influencing solubility and receptor binding .
Physicochemical Properties :
- The fluorophenyl analog (290.31 g/mol) has a lower molecular weight than the 2-chlorophenylmethyl variant (306.77 g/mol), likely due to fluorine’s smaller atomic radius .
- Predicted pKa values (e.g., 3.42 for the fluorophenyl derivative ) suggest moderate acidity, comparable to other carboxylic acid-containing heterocycles.
Biological Activity: While 1,3-dimethyl derivatives lack reported bioactivity , other analogs with halogenated aryl groups (e.g., 4-chlorophenyl) are associated with antifungal properties in broader studies .
Synthetic Accessibility :
- Derivatives like the 4-chlorophenyl variant are produced in bulk by suppliers (e.g., American Elements ), suggesting established synthetic routes. In contrast, the 2-chlorophenylmethyl compound’s discontinuation hints at scalability or purification hurdles.
Biological Activity
1-[(2-Chlorophenyl)methyl]-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid (CAS Number: 565171-05-3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anti-inflammatory and anticancer properties, alongside relevant data from research studies.
Anticancer Properties
Research has indicated that derivatives of pyrazole, including the compound , exhibit significant anticancer activity. A systematic review highlighted the effectiveness of various pyrazole derivatives against multiple cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF7 | 3.79 | |
| This compound | NCI-H460 | 12.50 | |
| This compound | SF-268 | 42.30 |
These findings suggest that the compound may inhibit tumor growth effectively in vitro.
Anti-inflammatory Activity
The compound's anti-inflammatory properties have also been explored. In a study evaluating various pyrazole derivatives for their ability to inhibit cyclooxygenase (COX) enzymes, the compound demonstrated promising results:
This level of inhibition is comparable to standard anti-inflammatory drugs like celecoxib.
Case Studies and Research Findings
Several studies have documented the biological effects of this compound and its derivatives:
- In Vitro Studies : Various in vitro assays have shown that this compound can induce apoptosis in cancer cells while sparing normal cells, indicating a selective cytotoxic effect.
- Mechanistic Insights : Research indicates that the mechanism of action may involve the inhibition of specific kinases and pathways associated with cancer cell proliferation and survival.
- Structure-Activity Relationships (SAR) : An analysis of SAR has revealed that modifications to the thieno[2,3-c]pyrazole core can significantly enhance biological activity, suggesting avenues for further drug development.
Q & A
Q. Key Considerations :
- Optimize reaction temperature (e.g., 80–100°C for Suzuki coupling).
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane).
- Typical yields for analogous reactions range from 60–85% .
How should researchers characterize this compound spectroscopically and structurally?
Basic Question
Methodological Answer:
NMR Spectroscopy : Analyze - and -NMR spectra in deuterated DMSO or CDCl₃. Look for characteristic shifts:
- Pyrazole protons: δ 6.5–7.5 ppm (aromatic region).
- Carboxylic acid proton: δ 12–13 ppm (broad singlet) .
IR Spectroscopy : Confirm the carboxylic acid group (O-H stretch: ~2500–3000 cm⁻¹; C=O: ~1700 cm⁻¹) .
Mass Spectrometry : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ or [M-H]⁻).
X-ray Crystallography : Employ SHELX programs () for crystal structure refinement. Optimize crystallization using slow evaporation in ethanol/water mixtures .
How can computational methods like DFT enhance understanding of this compound’s electronic properties?
Advanced Question
Methodological Answer:
Density Functional Theory (DFT) : Use the Colle-Salvetti correlation-energy formula () to model electron density and local kinetic energy. Software like Gaussian or ORCA can calculate:
- HOMO-LUMO gaps to predict reactivity.
- Electrostatic potential maps for nucleophilic/electrophilic sites .
Solvent Effects : Include implicit solvent models (e.g., PCM) to simulate aqueous or organic environments.
Validation : Compare computed NMR/IR spectra with experimental data to resolve contradictions (e.g., unexpected shifts due to solvent effects) .
How to address discrepancies in reaction yields or spectroscopic data?
Advanced Question
Methodological Answer:
Reaction Optimization :
- Vary catalysts (e.g., Pd(OAc)₂ vs. PdCl₂ for Suzuki coupling) or solvents (DMF vs. THF).
- Monitor reaction progress via TLC or HPLC .
Data Cross-Validation :
- Use X-ray crystallography () to confirm structural assignments if NMR data conflicts.
- Repeat reactions under inert atmospheres to rule out oxidation byproducts .
Example : A 15% yield drop in ester hydrolysis () might arise from incomplete saponification—reflux longer or increase NaOH concentration.
What strategies are effective for crystallizing this compound?
Advanced Question
Methodological Answer:
Solvent Screening : Test mixtures like ethanol/water, acetone/hexane, or DMSO/ether.
Temperature Gradients : Use slow cooling from 60°C to 4°C to promote crystal growth.
- Apply full-matrix least-squares refinement to resolve disorder.
- Use SQUEEZE for diffuse solvent regions in X-ray data .
Challenges : Bulky substituents (e.g., 2-chlorophenyl) may hinder crystallization—try seeding with analogous compounds.
How to design structure-activity relationship (SAR) studies for this compound?
Advanced Question
Methodological Answer:
Analog Synthesis :
- Modify the (2-chlorophenyl)methyl group (e.g., replace Cl with F or CH₃) using methods in or 11.
- Introduce substituents at the pyrazole 3-position (e.g., methyl to ethyl) .
Biological Assays :
- Test analogs for target binding (e.g., enzyme inhibition) and correlate with computational data (e.g., docking scores from DFT models) .
Data Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
